molecular formula C9H6N2O3 B1580427 3-(4-Nitrophenyl)-3-oxopropanenitrile CAS No. 3383-43-5

3-(4-Nitrophenyl)-3-oxopropanenitrile

Cat. No.: B1580427
CAS No.: 3383-43-5
M. Wt: 190.16 g/mol
InChI Key: DXYPCBNFJFSXFY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature to 60°C

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), water, room temperature to 80°C

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-3-oxopropanenitrile

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 3-(4-Nitrophenyl)-3-oxopropanoic acid

Scientific Research Applications

Chemistry

3-(4-Nitrophenyl)-3-oxopropanenitrile serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions—such as reduction, substitution, and oxidation—enhances its utility in synthesizing complex organic molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeConditionsMajor Products
ReductionH2_2, Pd/C, ethanol3-(4-Aminophenyl)-3-oxopropanenitrile
SubstitutionNucleophiles (amines/alcohols), baseVarious substituted derivatives
OxidationKMnO4_4, H2_2SO4_4, water3-(4-Nitrophenyl)-3-oxopropanoic acid

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed selective cytotoxicity against specific cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of apoptotic gene expression (e.g., increasing Bax and p53 levels while decreasing Bcl2 levels) .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a starting material for novel therapeutic agents. Its structural characteristics allow for modifications that enhance biological activity against various diseases.

Table 2: Therapeutic Potential of Derivatives

Compound NameActivityTarget Disease
3-(4-Aminophenyl)-3-oxopropanenitrileAnticancer activityVarious cancers
3-(4-Nitrophenyl)-2-propenenitrileAntimicrobial propertiesBacterial infections

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its reactive functional groups. Its versatility makes it a valuable building block in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution and oxidation reactions also contributes to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrophenyl)-2-propenenitrile
  • 3-(4-Nitrophenyl)-3-oxobutanenitrile
  • 3-(4-Nitrophenyl)-3-oxopropanoic acid

Uniqueness

3-(4-Nitrophenyl)-3-oxopropanenitrile is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a nitrile group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.

Biological Activity

3-(4-Nitrophenyl)-3-oxopropanenitrile, with the molecular formula C₉H₆N₂O₃ and a molecular weight of 178.16 g/mol, is a β-ketonitrile compound characterized by its yellow solid form and notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆N₂O₃
  • Molecular Weight : 178.16 g/mol
  • Melting Point : 160–163 °C
  • Functional Groups : Nitrile (-C≡N), Ketone (C=O), Nitro group (NO₂)

The nitrophenyl group significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against various pathogens. Its efficacy varies depending on the concentration and type of microorganism tested.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, including HeLa and MCF7 cells. The compound's cytotoxicity is attributed to its ability to disrupt cellular processes, leading to apoptosis .
  • Mechanism of Action : The compound appears to interact with cellular targets involved in apoptosis pathways. It may inhibit specific enzymes or proteins that regulate cell cycle progression, thereby promoting cell death in cancerous cells .

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay involving HeLa and MCF7 cell lines, the compound demonstrated IC₅₀ values indicating strong cytotoxicity compared to control groups. The mechanism was linked to the induction of apoptosis, as evidenced by increased markers of cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Enzyme InteractionPotential inhibition of key regulatory enzymes

Properties

IUPAC Name

3-(4-nitrophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-6-5-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPCBNFJFSXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343678
Record name 3-(4-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-43-5
Record name 3-(4-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrobenzoylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-4′-nitroacetophenone (30 g, 0.123 mol) in ethanol (200 mL) at 0° C. was added a solution of NaCN (18 g, 0.368 mol) in H2O (60 mL) dropwise over 1 h. Upon completion of the addition, the mixture was stirred at 0° C. for an additional hour and then diluted with H2O (200 mL). The solution was treated with 1N aq. HCl solution, to a pH of 2, and extracted with CH2Cl2 (2×500 ML). The combined organic layers were dried over Na2SO4 and concentrated by rotary evaporation. The residue was purified by flash chromatography on silica gel eluting with 1:1 hexane/EtOAc to obtain 2-cyano-4′nitroacetophenone as an orange solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.